molecular formula C20H19N B013852 1-Pyrenebutylamine CAS No. 205488-15-9

1-Pyrenebutylamine

Cat. No. B013852
M. Wt: 273.4 g/mol
InChI Key: BKRIEFUMDWSFKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Pyrenebutylamine and related derivatives has been explored in multiple studies. For instance, the copolymerization of 1-pyrenebutyric acid N-propargylamide with chiral amino acid-based N-propargylamides led to novel pyrene-functionalized helical poly(N-propargylamides) with controllable secondary structures, influencing the orientation of the side-chain pyrene (Haichao Zhao, F. Sanda, & T. Masuda, 2004). Another approach involved the synthesis of pyrano[2,3-d]pyrimidine derivatives using dibutylamine as a catalyst in aqueous ethanol, demonstrating the utility of dibutylamine in organic synthesis (A. R. Bhat, A. H. Shalla, & R. Dongre, 2016).

Molecular Structure Analysis

The molecular structure of 1-Pyrenebutylamine derivatives plays a critical role in their chemical and physical properties. For example, pyrenebutylamidopropylimidazole was synthesized as a multi-analyte sensor for specific acids and metal ions, showcasing the importance of molecular design in sensor applications (Ashwani Kumar, Anup Pandith, & Hong-Seok Kim, 2016).

Chemical Reactions and Properties

1-Pyrenebutylamine and its derivatives engage in various chemical reactions, contributing to their diverse properties. For instance, the synthesis of diarylamino-functionalized pyrene derivatives via the Buchwald–Hartwig amination reaction highlighted the creation of compounds with bright fluorescent emissions and high emission efficiency, emphasizing the chemical versatility of pyrene derivatives (Jian-Yong Hu et al., 2013).

Physical Properties Analysis

The physical properties of 1-Pyrenebutylamine derivatives, such as fluorescence and thermal stability, are influenced by their molecular structure. The electrogenerated chemiluminescence of N,N-dimethylamino functionalized tetrakis(phenylethynyl)pyrenes demonstrated how the number of N,N-dimethylamino groups affects the photophysical properties of these compounds (Yeon Ok Lee et al., 2013).

Chemical Properties Analysis

The chemical properties of 1-Pyrenebutylamine derivatives, such as their reactivity and interaction with other molecules, are pivotal in their applications. The synthesis and photophysics of a 2,7-disubstituted donor-acceptor pyrene derivative showcased the use of pyrene as a π-bridge in donor-acceptor compounds, highlighting the compound's electronic and optical properties (L. Ji et al., 2015).

Scientific Research Applications

  • Fluorescence Control in Poly(N-propargylamides)

    1-Pyrenebutylamine can be used to produce pyrene-functionalized helical poly(N-propargylamides) with controlled fluorescence emission. This application is significant in the field of macromolecular chemistry and materials science (Haichao Zhao, F. Sanda, & T. Masuda, 2004).

  • Linker in Pyrene-Labeled Poly(glutamic acid)

    It serves as a linker in pyrene-labeled poly(glutamic acid) syntheses, enabling time-resolved fluorescence monitoring, which is important in studying the dynamics of biomolecules (M. Ingratta & J. Duhamel, 2008).

  • Molecular Peptide Beacon

    As a molecular peptide beacon, 1-Pyrenebutylamine efficiently binds to double-stranded DNA, useful for imaging nucleic acids within cells, a vital tool in molecular biology and genetics research (Junchen Wu et al., 2012).

  • Fluorescent Chemosensor

    It forms complexes with metal ions, making it a potential fluorescent chemosensor for detecting low concentrations of earth alkali metal ions, crucial in environmental and analytical chemistry (L. Prodi et al., 2000).

  • Organic Light-Emitting Diodes (OLEDs)

    In the field of electronics, 1-Pyrenebutylamine is used as an emitter in deep blue emission OLEDs, a significant development in display technology (Durai Karthik et al., 2015).

  • Multi-Analyte Sensor

    It acts as a multi-analyte sensor for various substances, demonstrating its versatility in chemical sensing and environmental monitoring (Ashwani Kumar et al., 2016).

properties

IUPAC Name

4-pyren-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIEFUMDWSFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391338
Record name 1-Pyrenebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyrenebutylamine

CAS RN

205488-15-9
Record name 1-Pyrenebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205488-15-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
M Bauer, P Konnerth, H Radinger, K Pfeifer… - Nano …, 2023 - Wiley Online Library
… Additionally, we evaluated 1-pyrenebutyric acid and 1-pyrenebutylamine, where the … We expect the functional groups in 1-pyrenebutyric acid and 1-pyrenebutylamine to be easier …
S Meuer, L Braun, R Zentel - Macromolecular chemistry and …, 2009 - Wiley Online Library
… 1-pyrenebutylamine was reacted to the hydrochloride by the addition of HCl gas and collected by filtration. The 1-pyrenebutylamine … hydrochloride or 1-pyrenebutylamine hydrochloride …
Y Wang, C Yang, QX Pei, Y Zhang - ACS applied materials & …, 2016 - ACS Publications
… A variety of covalent functional groups (ie, butyl, carboxyl, and hydroxyl) and noncovalent functional molecules (ie, 1-pyrenebutyl, 1-pyrenebutyric acid, and 1-pyrenebutylamine) at …
Number of citations: 108 0-pubs-acs-org.brum.beds.ac.uk
Y Wang, C Yang, YW Mai, Y Zhang - Carbon, 2016 - Elsevier
… Hence, in this work, 1-pyrenebutyl, 1-pyrenebutyric acid and 1-pyrenebutylamine were chosen as the non-covalent functional molecules. These molecules are commonly available and …
M Ingratta, J Duhamel - The Journal of Physical Chemistry B, 2008 - ACS Publications
… the FBM to compare the process of excimer formation in PGA-PMA and PGA-PBA, where the PGA-PBA constructs were prepared by randomly labeling PGA with 1-pyrenebutylamine (…
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
KE Byun, DS Choi, E Kim, DH Seo, H Yang, S Seo… - ACS …, 2011 - ACS Publications
… The graphene layer transferred onto a glass substrate was functionalized with amine groups by coating it with 1-pyrenebutylamine. (ii) Deposition of a Ti/Au electrode by thermal …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
S Chen, J Duhamel, MA Winnik - The Journal of Physical …, 2011 - ACS Publications
… whereas they were when using 1-pyrenebutylamine. (31) The slow chain end rearrangements experienced with polystyrene that required the use of 1-pyrenebutylamine instead of 1-…
Number of citations: 52 0-pubs-acs-org.brum.beds.ac.uk
C Walgama, S Krishnan - Journal of The Electrochemical Society, 2013 - iopscience.iop.org
… 1-pyrenebutylamine (Py-x) was obtained from Toronto Research Chemicals (Ontario, Canada). All other chemicals and solvents were of analytical grade. Rotating disk electrodes were …
H Little, S Patel, J Duhamel - Physical Chemistry Chemical Physics, 2023 - pubs.rsc.org
… polystyrene (Py 2 -PS), 37 poly(ethylene oxide) (Py 2 -PEO), 38 and poly(N-isopropylacrylamide) (Py 2 -PNIPAM) 39 chains labeled with two 1-pyrenemethoxy, 1-pyrenebutylamine, …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
J Duhamel - Langmuir, 2012 - ACS Publications
… obtained for three series of polystyrenes randomly labeled with different pyrene derivatives and k cy × N obtained for three polystyrene constructs end labeled with 1-pyrenebutylamine …
Number of citations: 217 0-pubs-acs-org.brum.beds.ac.uk

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